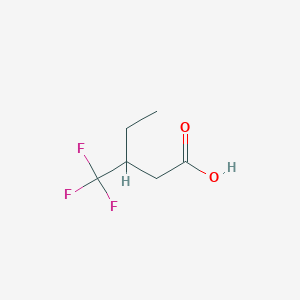

3-(Trifluoromethyl)pentanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-4(3-5(10)11)6(7,8)9/h4H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBFKJIVHZZGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300830 | |

| Record name | 3-(Trifluoromethyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115619-30-2 | |

| Record name | 3-(Trifluoromethyl)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115619-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Trifluoromethyl Pentanoic Acid

Direct Trifluoromethylation Approaches to Aliphatic Carboxylic Acids

Direct trifluoromethylation involves the introduction of a CF3 group onto a substrate that is structurally similar to the final product, representing an efficient and atom-economical strategy. Recent advancements have focused on the functionalization of C(sp3)-H bonds or the replacement of existing functional groups, such as carboxylic acids themselves, with a trifluoromethyl group.

Photoredox and Transition Metal Catalysis in C(sp3)-CF3 Bond Formation

The convergence of photoredox catalysis with transition metal catalysis has opened new avenues for challenging chemical transformations, including the formation of aliphatic C(sp3)-CF3 bonds under mild conditions. scispace.comnih.gov This dual catalytic approach allows for the generation of radical intermediates from abundant starting materials, which can then be effectively trifluoromethylated. nih.gov

Decarboxylative trifluoromethylation is a powerful method for converting readily available aliphatic carboxylic acids into their trifluoromethylated analogues. scispace.comnih.gov This transformation effectively replaces a carboxyl group with a CF3 group, leveraging the carboxylic acid as an adaptable functional group that can act as a precursor to alkyl radicals. scispace.comnih.gov

One prominent method combines photoredox and copper catalysis. scispace.comnih.govresearchgate.netacs.org In a typical system, a photocatalyst (e.g., an Iridium complex) is excited by visible light, becoming a potent oxidant. nih.gov This excited-state photocatalyst can oxidize a copper(II)-carboxylate complex, leading to a copper(III)-carboxylate species that readily undergoes decarboxylation to form an alkyl radical. nih.gov This alkyl radical is then captured by a copper-CF3 species to forge the final C(sp3)-CF3 bond. nih.gov This methodology displays broad functional group tolerance, including heterocycles, alcohols, and strained rings. scispace.comnih.gov

Another effective protocol utilizes a silver-catalyzed system. organic-chemistry.org In the presence of a silver salt like AgNO3 as the catalyst and an oxidant such as K2S2O8, aliphatic carboxylic acids react to yield the corresponding trifluoromethylated products. organic-chemistry.orgorganic-chemistry.org This method is compatible with a wide range of primary and secondary alkyl carboxylic acids. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Decarboxylative Trifluoromethylation

| Feature | Photoredox/Copper Catalysis | Silver Catalysis |

|---|---|---|

| Catalyst System | Ir photocatalyst + Cu salt | AgNO3 |

| Energy Source | Visible Light | Thermal (e.g., 40°C) |

| Oxidant | Photocatalyst (in its excited state) | K2S2O8 |

| CF3 Source | (bpy)Cu(CF3)3 | (bpy)Cu(CF3)3 |

| Key Intermediate | Alkyl radical from Cu(III)-carboxylate | Alkyl radical |

| Substrate Scope | Broad (primary, secondary, tertiary acids, heterocycles) scispace.comnih.gov | Primary and secondary acids organic-chemistry.org |

The mechanism underlying many modern trifluoromethylation reactions, including decarboxylative methods, proceeds through carbon-centered radical intermediates. organic-chemistry.orgrsc.org In decarboxylative trifluoromethylation, the key step is the generation of an alkyl radical via the extrusion of CO2 from a carboxyl radical or a high-valent metal-carboxylate complex. nih.govorganic-chemistry.org Radical clock experiments have been used to confirm the involvement of these alkyl radical intermediates in silver-catalyzed reactions. organic-chemistry.org

Once formed, the alkyl radical is trapped by a trifluoromethyl source. In copper-catalyzed systems, this involves a process often described as recombination with a Cu(II) or Cu(III)-CF3 species, followed by reductive elimination to furnish the trifluoromethylated product. nih.govnih.gov The trifluoromethyl radical (CF3•) itself is an electrophilic and highly reactive species that can be generated from various reagents under photoredox conditions for direct use in radical reactions. wikipedia.orgnih.gov

Nucleophilic Trifluoromethylation Reagents and Strategies

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF3-) or its synthetic equivalent to an electrophilic substrate. wikipedia.org A cornerstone reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. wikipedia.orgresearchgate.net TMSCF3 requires activation by a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethylating species. wikipedia.org

This strategy is highly effective for the trifluoromethylation of carbonyl compounds such as aldehydes and ketones. researchgate.netorganic-chemistry.org For the synthesis of 3-(trifluoromethyl)pentanoic acid, a potential precursor like pentan-3-one could be targeted. The reaction of pentan-3-one with TMSCF3 and a fluoride catalyst would yield 3-hydroxy-3-(trifluoromethyl)pentane, which would then require further functional group manipulation to arrive at the target carboxylic acid. To address the environmental concerns associated with the synthesis of TMSCF3, which traditionally uses the banned substance CF3Br, alternative reagents derived from the more benign fluoroform (HCF3) have been developed. organic-chemistry.org

Table 2: Common Nucleophilic Trifluoromethylation Reagents

| Reagent | Common Name/Type | Activator/Conditions | Typical Substrates |

|---|---|---|---|

| CF3SiMe3 | Ruppert-Prakash Reagent | Fluoride source (TBAF, CsF) | Aldehydes, Ketones wikipedia.orgorganic-chemistry.org |

| HCF3 | Fluoroform | Strong base (e.g., t-BuOK) | Carbonyl compounds |

| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | N-Formylmorpholine Derivative | Fluoride source, heat | Non-enolizable carbonyls organic-chemistry.org |

Electrophilic Trifluoromethylation Reagents and Protocols

Electrophilic trifluoromethylation reagents deliver a formal "CF3+" cation to a nucleophilic substrate. chem-station.combeilstein-journals.org This class of reagents has expanded significantly, providing powerful tools for creating C-CF3 bonds. The most prominent and widely used electrophilic reagents are hypervalent iodine compounds, known as Togni's reagents, and sulfonium (B1226848) salts, such as Umemoto's reagents. chem-station.combeilstein-journals.orgresearchgate.net

These reagents are shelf-stable and can trifluoromethylate a broad range of soft nucleophiles, including enolates, silyl (B83357) enol ethers, and β-ketoesters. beilstein-journals.org A plausible strategy for synthesizing this compound using this approach would involve the trifluoromethylation of an enolate derived from a pentanoic acid derivative, such as ethyl 3-oxopentanoate. The reaction of the enolate of this β-ketoester with an electrophilic reagent like Togni's reagent would install the CF3 group at the C3 position. Subsequent hydrolysis and decarboxylation would yield the target acid. Under certain conditions, particularly photoredox catalysis, these electrophilic reagents can also serve as sources for the trifluoromethyl radical. nih.gov

Functional Group Interconversion Routes to this compound

An alternative to direct trifluoromethylation is to begin with a simpler molecule that already contains the required trifluoromethyl group at the correct position and then elaborate the functional groups to produce the final carboxylic acid. researchgate.net This approach is valuable when suitable trifluoromethylated building blocks are readily accessible.

Potential synthetic routes include:

Oxidation of a Primary Alcohol: Starting from 3-(trifluoromethyl)pentan-1-ol, a two-step oxidation sequence, first to the corresponding aldehyde and then to the carboxylic acid, can be employed using standard oxidizing agents.

Hydrolysis of a Nitrile: The synthesis could begin with 3-(trifluoromethyl)pentyl bromide. Conversion to the corresponding nitrile via nucleophilic substitution with cyanide, followed by acidic or basic hydrolysis, would yield this compound.

Carboxylation of a Grignard Reagent: The same 3-(trifluoromethyl)pentyl bromide could be converted into a Grignard reagent by reacting it with magnesium metal. Subsequent reaction of this organometallic intermediate with carbon dioxide (CO2), followed by an acidic workup, would furnish the target carboxylic acid. google.com This method is a well-established technique for synthesizing carboxylic acids from alkyl halides. google.com

Transformation from a Dithioester: A more specialized method involves converting a precursor carboxylic acid into a dithioester, which is then reacted with a fluorinating agent like bromine trifluoride (BrF3) to generate the trifluoromethyl group. researchgate.net

These functional group interconversion strategies rely on classical organic reactions and offer robust pathways to the target molecule, provided the necessary trifluoromethylated starting materials are available.

Carboxylation of Fluorinated Precursors

One viable strategy for the synthesis of this compound is the carboxylation of a suitable fluorinated precursor, such as a Grignard reagent. This method involves the reaction of an organometallic compound with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.

The key precursor for this synthesis would be 2-(trifluoromethyl)butylmagnesium halide. The formation of this Grignard reagent and its subsequent reaction with carbon dioxide can be represented as follows:

Reaction Scheme:

Formation of Grignard Reagent: CH₃CH₂CH(CF₃)CH₂-Br + Mg → CH₃CH₂CH(CF₃)CH₂-MgBr

Carboxylation: CH₃CH₂CH(CF₃)CH₂-MgBr + CO₂ → CH₃CH₂CH(CF₃)CH₂-CO₂MgBr

Protonation: CH₃CH₂CH(CF₃)CH₂-CO₂MgBr + H₃O⁺ → CH₃CH₂CH(CF₃)CH₂-COOH + Mg(OH)Br

This method's success is contingent on the successful formation and stability of the trifluoromethyl-containing Grignard reagent. The reaction conditions, such as the choice of solvent (typically an ether like diethyl ether or tetrahydrofuran) and temperature, are crucial for optimizing the yield.

| Precursor | Reagents | Product | Yield (%) | Reference |

| 2-(trifluoromethyl)butyl bromide | 1. Mg, Et₂O2. CO₂3. H₃O⁺ | This compound | Not reported | General Method |

Deoxofluorination of Carboxylic Acid Derivatives

Deoxofluorination is a powerful technique for converting carbonyl functionalities into geminal difluorides or, in the case of carboxylic acids, into trifluoromethyl groups. This transformation is typically achieved using reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). mdpi.com

To synthesize this compound via this route, a suitable precursor would be a derivative of 3-oxopentanoic acid, such as its ethyl ester. The deoxofluorination of the keto group would yield the desired trifluoromethyl group. The general transformation of a carboxylic acid to a trifluoromethyl group using SF₄ can be represented as: R-COOH + SF₄ → R-CF₃ + SOF₂ + HF. mdpi.com

Reaction Scheme:

Preparation of Precursor: Synthesis of ethyl 3-oxopentanoate.

Deoxofluorination: CH₃CH₂C(=O)CH₂COOEt + SF₄ → CH₃CH₂C(F₂)CH₂COOEt (intermediate) Further reaction of the ester group can be complex. A more direct route involves the deoxofluorination of a dithioketal derivative of the corresponding keto acid.

| Precursor | Reagent | Product | Conditions | Reference |

| 3-Oxopentanoic acid derivative | SF₄ or DAST | This compound | Varies | mdpi.com |

| Carboxylic Acids | BrF₃ | Trifluoromethyl Compounds | Mild conditions | researchgate.net |

This table illustrates the general applicability of deoxofluorination agents for the conversion of carboxylic acids to trifluoromethyl compounds.

Asymmetric Synthesis of Chiral this compound Derivatives

The presence of a chiral center at the C3 position of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. Key strategies include dynamic kinetic resolution and the use of chiral auxiliaries.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is an effective method for converting a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. wikipedia.org This process involves the kinetic resolution of a rapidly racemizing substrate. For the synthesis of chiral this compound derivatives, a suitable substrate would be an ester that can be resolved enzymatically, for instance, through lipase-catalyzed hydrolysis or transesterification. epa.gov

The process typically involves a combination of a chiral catalyst (e.g., a lipase) for the stereoselective reaction and a racemization catalyst for the in-situ racemization of the slower-reacting enantiomer. wikipedia.org

| Substrate | Biocatalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Racemic ethyl 3-arylalkanoates | Pseudomonas cepacia lipase | Hydrolysis | (S)-3-Arylalkanoic acid | >95% | epa.gov |

| Racemic β-keto esters | Ketoreductases | Reduction | Chiral β-hydroxy esters | up to >99% |

This table provides examples of lipase-catalyzed kinetic resolutions of structurally related compounds, demonstrating the potential for applying this methodology to this compound derivatives.

Chiral Auxiliary and Ligand-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various chiral carboxylic acids. nih.gov

In the context of this compound, an N-acyl oxazolidinone derived from a trifluoromethylated precursor could be subjected to diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target acid.

Reaction Scheme:

Acylation of Chiral Auxiliary: Attachment of a trifluoromethyl-containing acyl group to the Evans auxiliary.

Diastereoselective Alkylation: Reaction of the enolate with an electrophile.

Cleavage of Auxiliary: Hydrolysis to release the chiral carboxylic acid and recover the auxiliary.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | N-acyloxazolidinone | >95% | nih.gov |

| Pseudoephedrine | Asymmetric Alkylation | N-acyl pseudoephedrine | High | wikipedia.org |

This table highlights the utility of common chiral auxiliaries in achieving high diastereoselectivity in asymmetric alkylation reactions.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgjetir.org In the synthesis of this compound, these principles can be applied through careful selection of catalysts and solvents.

Catalyst and Solvent Optimization

Optimizing catalysts and solvents is a cornerstone of green chemistry. rsc.org The ideal catalyst should be highly active, selective, and recyclable. For the synthetic routes to this compound, this could involve the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, or biocatalysts like lipases which operate under mild conditions.

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green solvents are alternatives that are less hazardous to human health and the environment. jetir.org

| Green Solvent Type | Examples | Potential Application in Synthesis | Reference |

| Water | H₂O | Hydrolysis steps, enzymatic reactions | jetir.org |

| Supercritical Fluids | scCO₂ | Carboxylation reactions, extractions | jetir.org |

| Ionic Liquids | Imidazolium salts | Various reactions as recyclable media | wikipedia.org |

| Bio-solvents | 2-Methyltetrahydrofuran | Replacement for THF in Grignard reactions | jetir.org |

This table lists some green solvent alternatives and their potential applications in the synthesis of this compound.

Atom-Economy and Waste Reduction Strategies

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in a chemical process into the final product. High atom economy indicates that fewer atoms from the reactants are converted into byproducts, leading to a more efficient and less wasteful process. When evaluating synthetic routes to this compound, it is crucial to consider not only the chemical yield but also the generation of stoichiometric byproducts and other waste streams.

Several plausible synthetic strategies for this compound can be analyzed through the lens of atom economy and waste reduction. These include conjugate addition reactions, the Reformatsky reaction, and decarboxylative trifluoromethylation. Each approach presents a distinct profile in terms of its efficiency in utilizing starting materials and the nature of the waste generated.

Catalytic Conjugate Addition: A High Atom Economy Approach

One of the most promising strategies for the synthesis of this compound involves the conjugate addition of a trifluoromethyl group to an α,β-unsaturated ester, such as ethyl pent-2-enoate. This approach, particularly when catalyzed, can exhibit excellent atom economy.

In a hypothetical catalytic conjugate trifluoromethylation of ethyl pent-2-enoate, the primary reactants are the unsaturated ester and a trifluoromethyl source. The ideal scenario involves the direct addition of the trifluoromethyl group across the double bond, with the catalyst facilitating this transformation without being consumed. Subsequent hydrolysis of the resulting ester would yield the desired this compound.

The atom economy of the conjugate addition step can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the addition of a trifluoromethyl group (from a suitable reagent) to ethyl pent-2-enoate, the majority of the atoms from both reactants are incorporated into the product, ethyl 3-(trifluoromethyl)pentanoate. The primary "waste" in the addition step would be the non-trifluoromethyl portion of the trifluoromethylating agent. The subsequent hydrolysis step would generate ethanol (B145695) as a byproduct, which is a relatively benign and easily recyclable solvent.

| Reactant/Product | Molecular Weight ( g/mol ) |

| Ethyl pent-2-enoate | 128.17 |

| Trifluoromethylating Agent (e.g., TMSCF₃) | 142.22 |

| Product: Ethyl 3-(trifluoromethyl)pentanoate | 198.16 |

| Byproduct (from TMSCF₃) | Varies |

Note: The specific byproduct from the trifluoromethylating agent depends on the reagent used. For TMSCF₃, the byproduct would be a trimethylsilyl (B98337) derivative.

The use of catalytic methods is paramount for enhancing the green credentials of this route. Catalytic amounts of transition metals or organocatalysts can facilitate the reaction, avoiding the need for stoichiometric activators or promoters that would generate significant waste.

The Reformatsky Reaction: A Stoichiometric Challenge

The Reformatsky reaction offers another potential pathway to a precursor of this compound. This reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, usually zinc. To synthesize the target molecule, one could envision reacting ethyl bromoacetate (B1195939) with 1,1,1-trifluoropropan-2-one, followed by dehydration and reduction of the resulting β-hydroxy ester.

However, the classical Reformatsky reaction is inherently stoichiometric in its use of zinc, which generates a significant amount of zinc salts as byproducts. The reaction proceeds via an organozinc intermediate, and for every mole of product formed, at least one mole of zinc is consumed.

Reaction Scheme (Simplified):

BrCH₂COOEt + CF₃C(O)CH₃ + Zn → [Intermediate Organozinc Compound] → CF₃C(OH)(CH₃)CH₂COOEt + ZnBr₂

The generation of stoichiometric inorganic salts presents a significant challenge from a waste reduction perspective. These salts often end up in aqueous waste streams, requiring treatment before disposal.

| Reactant | Molecular Weight ( g/mol ) |

| Ethyl bromoacetate | 167.00 |

| 1,1,1-Trifluoropropan-2-one | 112.06 |

| Zinc | 65.38 |

| Product: Ethyl 3-hydroxy-3-(trifluoromethyl)pentanoate | 214.15 |

| Byproduct: Zinc Bromide | 225.19 |

As the table demonstrates, the mass of the zinc bromide byproduct is comparable to that of the desired product, leading to a poor atom economy for this step. While modifications to the Reformatsky reaction exist, the fundamental stoichiometry often remains a drawback.

Decarboxylative Trifluoromethylation: Trading Carbon Dioxide for Functionality

A more modern approach that could be adapted for the synthesis of this compound is decarboxylative trifluoromethylation. This strategy involves the reaction of a suitable carboxylic acid precursor with a trifluoromethylating agent, often in the presence of a catalyst, leading to the extrusion of carbon dioxide and the formation of a new carbon-trifluoromethyl bond.

For the synthesis of our target molecule, a potential precursor could be a substituted malonic acid derivative. The key advantage of this method is that the major byproduct is carbon dioxide, a gas that can be readily removed from the reaction mixture.

| Reactant | Molecular Weight ( g/mol ) |

| Precursor Dicarboxylic Acid | Varies |

| Trifluoromethylating Agent | Varies |

| Product: this compound | 170.11 |

| Byproduct: CO₂ | 44.01 |

| Other Byproducts | Varies |

While the loss of CO₂ is inherent to this method, the avoidance of heavy metal salts or other high molecular weight byproducts can make this a more atom-economical and environmentally benign option compared to classical stoichiometric reactions.

Chemical Reactivity and Derivatization of 3 Trifluoromethyl Pentanoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the derivatization of 3-(trifluoromethyl)pentanoic acid. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups, thereby modifying the molecule's physical and chemical properties.

Formation of Esters, Amides, and Anhydrides

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. google.com For this compound, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. google.com This reaction is typically performed at elevated temperatures, and an entrainer may be used to remove the water formed during the reaction, driving the equilibrium towards the product. google.com A variety of alcohols can be used, leading to the corresponding esters. nist.govnist.gov

Amide bond formation is another crucial reaction of carboxylic acids. libretexts.org Direct conversion of a carboxylic acid to an amide can be accomplished by reaction with an amine. libretexts.org This process often involves an "activating agent" to facilitate the reaction. libretexts.org Alternatively, the carboxylic acid can first be converted to an ammonium (B1175870) salt by reacting it with ammonium carbonate. libretexts.org Subsequent heating of the ammonium salt leads to dehydration and the formation of the corresponding amide. libretexts.org The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been explored, offering a pathway to novel amide structures. nih.govescholarship.orgnih.govresearchgate.net

Acid anhydrides can be synthesized from carboxylic acids through dehydration. wikipedia.org For instance, trifluoroacetic anhydride (B1165640) can be prepared by the dehydration of trifluoroacetic acid using a strong dehydrating agent like phosphorus pentoxide. wikipedia.org A similar principle can be applied to this compound, likely by reacting it with a suitable dehydrating agent to form the corresponding anhydride. The synthesis of 3-(trifluoromethyl)glutaric anhydride has been reported by refluxing 3-(trifluoromethyl)glutaric acid with acetic anhydride. prepchem.com

Table 1: Examples of Carboxylic Acid Derivatives of this compound

| Derivative | General Structure | Reagents and Conditions |

| Ester | R-COOR' | Alcohol (R'OH), Acid Catalyst, Heat |

| Amide | R-CONR'R'' | Amine (HNR'R''), Activating Agent or Heat |

| Anhydride | (R-CO)₂O | Dehydrating Agent (e.g., P₂O₅, Acetic Anhydride) |

Note: R represents the 3-(trifluoromethyl)pentyl group.

Synthesis of Acyl Fluorides

Acyl fluorides are valuable synthetic intermediates due to their unique reactivity, being more stable to hydrolysis than other acyl halides while still being effective acylating agents. beilstein-journals.orgresearchgate.net The direct conversion of carboxylic acids to acyl fluorides can be achieved using various deoxyfluorinating reagents. beilstein-journals.orgresearchgate.netbeilstein-journals.org One such reagent is 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃), which facilitates the synthesis of acyl fluorides from carboxylic acids under mild conditions. beilstein-journals.orgresearchgate.netbeilstein-journals.org This transformation can be part of a one-pot protocol for the synthesis of amides, where the initially formed acyl fluoride (B91410) reacts with an amine. beilstein-journals.orgresearchgate.net Other reagents, such as (Me₄N)SCF₃ and Deoxo-Fluor, have also been shown to be effective for this transformation. organic-chemistry.org The reaction mechanism for some of these reagents is proposed to involve the in-situ generation of reactive fluorinating species. organic-chemistry.org

Deoxygenative Trifluoromethylthiolation

Deoxygenative functionalization reactions provide a means to introduce new functional groups by replacing the oxygen atoms of the carboxylic acid moiety. While specific examples for this compound are not prevalent in the searched literature, the concept of deoxygenative trifluoromethylthiolation has been demonstrated for other carboxylic acids. This transformation involves the conversion of the carboxylic acid to a (trifluoromethyl)thioester. beilstein-journals.org Reagents such as 2-(trifluoromethylthio)benzothiazolium salts have been developed for the direct deoxygenative synthesis of fluorinated thioesters from carboxylic acids. beilstein-journals.org This methodology could potentially be applied to this compound to yield the corresponding trifluoromethylthioester.

Reactivity at the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be chemically inert due to the strength of the carbon-fluorine bonds. rsc.org However, under specific conditions, the C-F bonds can be activated, allowing for the functionalization of the trifluoromethyl moiety.

Investigations into C-F Bond Activation

The selective activation of a C-F bond in a trifluoromethyl group is a challenging but increasingly important area of research in organic chemistry. rsc.orgsioc-journal.cnrsc.org This transformation offers a pathway to synthesize partially fluorinated compounds, which are of significant interest in medicinal chemistry and materials science. rsc.orgsioc-journal.cnrsc.org Research has focused on various strategies to achieve C-F bond activation, including nucleophilic attack, acid promotion, and transition-metal catalysis. sioc-journal.cn While much of the research has been conducted on trifluoromethylarenes and trifluoromethylalkenes, the principles can be extended to aliphatic compounds like this compound. sioc-journal.cnnih.gov The activation of the C-F bond often leads to the formation of a difluoro-intermediate, which can then be trapped by a variety of reagents. rsc.org

Functionalization of the Trifluoromethyl Moiety

The functionalization of the trifluoromethyl group involves the replacement of one or more fluorine atoms with other atoms or functional groups. researchgate.net This can lead to the formation of difluoromethyl or monofluoromethyl derivatives. One approach to functionalizing the CF₃ group is through decarboxylative trifluoromethylation, where a carboxylic acid is converted to a trifluoromethyl group. nih.gov While this is the reverse of what would be needed for this compound, the underlying principles of radical generation and coupling could potentially be adapted. Another strategy involves the direct transformation of an acyl fluoride into a trifluoromethyl group using deoxyfluorinating reagents under specific conditions. nih.gov This highlights the possibility of interconverting between carboxylic acid derivatives and the trifluoromethyl group itself.

Reactions Involving the Pentanoic Acid Carbon Backbone

Stereoselective functionalization of the carbon backbone of this compound, particularly at the α-position, can be achieved through the generation of enolates from its derivatives, such as esters or amides. The stereochemical outcome of these reactions is governed by the geometry of the enolate and the nature of the electrophile and reaction conditions.

The formation of a chiral enolate or the use of a chiral auxiliary on the carboxyl group can induce facial selectivity in the approach of an electrophile, leading to the formation of diastereomerically or enantiomerically enriched products. For instance, the diastereoselective reactions of enolates derived from esters have been widely studied. researchgate.net While specific studies on this compound are not abundant, analogous systems demonstrate the principles. The generation of preformed enolates, for example, has proven effective in achieving high stereoselectivity in carbon-carbon bond formation. researchgate.net

In a related context, the stereoselective α-trifluoromethylthiolation of β-ketoesters has been accomplished using chiral auxiliaries to direct the approach of the electrophile, resulting in high diastereoselectivity. mdpi.com This principle can be extended to the functionalization of this compound derivatives.

Table 1: Examples of Stereoselective Functionalization on Related Compounds

| Substrate Type | Reaction | Chiral Control | Diastereomeric/Enantiomeric Excess | Reference |

| γ-Trifluoromethylated propargylic alcohols | elsevierpure.comnih.gov-Wittig Rearrangement | Substrate-controlled (chirality transfer) | High stereoselectivity for anti-isomers | nih.gov |

| β-Ketoesters | α-Trifluoromethylthiolation | Chiral auxiliary | Excellent enantioselection | mdpi.com |

| Trifluoromethylated enones | Formal hetero-Diels-Alder | Chiral primary amine catalyst | Up to 94% ee | dntb.gov.ua |

| Alkylidenepyrazolones | Vinylogous Aldol Reaction with Trifluoromethyl Ketones | Bifunctional organocatalyst | Excellent diastereoselectivity, moderate to good enantioselectivity | nih.gov |

This table presents data from reactions on compounds structurally related to this compound to illustrate the principles of stereoselective functionalization.

The stereochemical control in these reactions is often rationalized by the formation of a well-defined transition state, where steric and electronic factors favor the approach of the electrophile from one face of the enolate over the other. The presence of the bulky and electron-withdrawing trifluoromethyl group can play a significant role in biasing this approach.

Chain extension of this compound, which involves increasing the length of the carbon backbone, can be accomplished through various homologation reactions. The Arndt-Eistert reaction is a classic and versatile method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org

The Arndt-Eistert synthesis involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I) oxide (Ag₂O), generates a ketene (B1206846) intermediate. libretexts.org This ketene can then be trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.orgyoutube.com A key advantage of the Wolff rearrangement is that it generally proceeds with retention of stereochemistry at the migrating carbon. libretexts.org

The general sequence for the Arndt-Eistert homologation of this compound would be as follows:

Activation of the Carboxylic Acid: Conversion of this compound to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Formation of the Diazoketone: Reaction of the acid chloride with diazomethane (CH₂N₂).

Wolff Rearrangement: Treatment of the diazoketone with a catalyst (e.g., Ag₂O) in the presence of a nucleophile.

Table 2: Reagents and Products in the Arndt-Eistert Homologation of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound | SOCl₂ or (COCl)₂ | 3-(Trifluoromethyl)pentanoyl chloride |

| 2 | 3-(Trifluoromethyl)pentanoyl chloride | CH₂N₂ | 1-Diazo-4-(trifluoromethyl)hexan-2-one |

| 3 | 1-Diazo-4-(trifluoromethyl)hexan-2-one | Ag₂O, H₂O | 4-(Trifluoromethyl)hexanoic acid |

| 3 | 1-Diazo-4-(trifluoromethyl)hexan-2-one | Ag₂O, ROH (Alcohol) | Alkyl 4-(trifluoromethyl)hexanoate |

| 3 | 1-Diazo-4-(trifluoromethyl)hexan-2-one | Ag₂O, R₂NH (Amine) | N,N-Disubstituted-4-(trifluoromethyl)hexanamide |

Due to the hazardous nature of diazomethane, safer alternative methods for homologation have been developed, such as the Kowalski ester homologation, which utilizes ynolates. organic-chemistry.org These methods could also be applied to this compound for chain extension.

Applications of 3 Trifluoromethyl Pentanoic Acid in Advanced Synthetic Chemistry

As a Key Building Block for Complex Fluorinated Molecules

Trifluoromethylated building blocks are highly sought after for synthesizing advanced materials and pharmaceuticals. researchgate.net The presence of the CF3 group often enhances metabolic stability and lipophilicity in drug candidates.

Synthesis of Novel Fluorinated Amino Acid Analogues

The introduction of fluorine-containing groups into amino acids is a critical strategy in bioorganic and medicinal chemistry, leading to compounds that can act as enzyme inhibitors or therapeutic agents. mdpi.com Fluorinated building blocks are an effective route to creating unnatural amino acids that are otherwise difficult to obtain. mdpi.com While direct examples involving 3-(Trifluoromethyl)pentanoic acid are not prominent in the literature, its structure is analogous to precursors used in the synthesis of various fluorinated amino acids. General strategies often involve the transformation of fluorinated building blocks, such as ketoimines and other synthons, to introduce the trifluoromethyl group into the amino acid scaffold. mdpi.com

Precursor for Bioactive Molecules and Drug Design

The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs, valued for its positive impact on a drug's pharmacological profile. mdpi.com Carboxylic acids containing the trifluoromethyl group are common intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, related structures like 3-(3-trifluoromethylphenyl)propionic acid serve as precursors in the synthesis of drugs such as Cinacalcet. google.com This highlights the potential of trifluoromethyl-containing carboxylic acids to serve as foundational components in drug discovery and development. The carboxylic acid functional group can be readily converted into other functionalities, such as amides or esters, allowing for its integration into a wide array of molecular architectures.

Development of Trifluoromethylated Organosynthetic Reagents

While this compound is primarily considered a building block, the conversion of carboxylic acids into trifluoromethyl groups is a known transformation in organic synthesis. researchgate.net This suggests the possibility of utilizing such compounds in the development of novel trifluoromethylating reagents. However, more common methods for creating these reagents involve sources like trifluoromethyl trimethylsilane (B1584522) or the direct use of trifluoromethane. mdpi.com The development of new, practical, and efficient trifluoromethylating reagents remains an active area of research, driven by the high demand for trifluoromethylated compounds in various industries. researchgate.net

Contributions to Materials Science and Polymer Chemistry

Fluorinated polymers possess unique properties, including thermal stability and hydrophobicity, making them valuable in materials science. The synthesis of polymers often involves functional monomers that can be polymerized to achieve desired material characteristics. While direct polymerization of this compound is not documented, analogous fluorinated carboxylic acids, such as 2-trifluoromethacrylic acid, are used to create polyesters bearing trifluoromethyl side groups. These polymers exhibit significant hydrophobicity, a direct consequence of the trifluoromethyl groups. This suggests a potential, though unexplored, role for this compound or its derivatives as monomers or additives in the creation of specialized fluoropolymers.

Theoretical and Computational Investigations of 3 Trifluoromethyl Pentanoic Acid

Quantum Chemical Analysis of Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and the distribution of its electron density. For 3-(trifluoromethyl)pentanoic acid, these methods can predict the most stable conformations and the influence of the trifluoromethyl group on the geometry of the pentanoic acid backbone.

Conformational analysis of this compound would likely reveal a complex potential energy surface with several local minima corresponding to different rotational isomers (rotamers) around the C2-C3 and C3-C4 bonds. The bulky and highly electronegative trifluoromethyl group at the C3 position imposes significant steric and electronic constraints. These constraints influence the preferred dihedral angles, moving the system away from simple staggered conformations. researchgate.net The gauche effect might also play a role in stabilizing certain conformations where the trifluoromethyl group is in proximity to the carboxylic acid moiety.

Computational methods like Density Functional Theory (DFT) are well-suited for these investigations. nih.gov A typical approach would involve a systematic scan of the potential energy surface by varying key dihedral angles, followed by geometry optimization of the identified low-energy structures. The results of such an analysis for a related fluorinated compound are presented in Table 1.

Table 1: Calculated Conformational Data for a Representative Fluorinated Carboxylic Acid (Note: This table is illustrative and based on typical results from quantum chemical calculations for similar molecules.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) (°) | Dipole Moment (Debye) |

|---|---|---|---|

| Anti | 0.00 | 178.5 | 2.1 |

| Gauche 1 | 0.85 | 62.3 | 3.5 |

| Gauche 2 | 1.20 | -65.8 | 3.8 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the energy landscapes of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, this can provide insights into how it is synthesized and how it reacts.

The synthesis of this compound likely involves a trifluoromethylation reaction. Computational studies can be used to investigate the transition states of various trifluoromethylation methods, such as those involving radical, nucleophilic, or electrophilic CF3 sources. conicet.gov.arresearchgate.net For instance, in a radical trifluoromethylation, DFT calculations can model the addition of a CF3 radical to a precursor molecule, identifying the structure and energy of the transition state. This information is crucial for understanding the reaction's feasibility, kinetics, and regioselectivity. montclair.edu

In metal-catalyzed trifluoromethylation reactions, computational analysis can shed light on the role of the metal center in the catalytic cycle. nih.gov This includes modeling oxidative addition, reductive elimination, and other elementary steps. The calculated energy barriers for these steps can help in optimizing reaction conditions and designing more efficient catalysts. nih.gov

The carboxylic acid group of this compound is a versatile functional handle for further chemical transformations. nih.gov Computational studies can provide detailed mechanistic insights into these reactions, such as esterification, amidation, or decarboxylative functionalization. researchgate.netrsc.org

For example, in an esterification reaction, quantum chemical calculations can model the protonation of the carbonyl oxygen, the nucleophilic attack of the alcohol, and the subsequent elimination of water. The calculated energy profile for the reaction would reveal the rate-determining step and the influence of the trifluoromethyl group on the reaction kinetics. The electron-withdrawing nature of the CF3 group would likely increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. nih.gov

Prediction and Validation of Spectroscopic Properties (e.g., 19F NMR Chemical Shifts)

Computational methods have become increasingly accurate in predicting spectroscopic properties, which is invaluable for structure elucidation and validation. For fluorinated compounds, 19F NMR spectroscopy is a particularly powerful analytical technique.

The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment. nih.gov Quantum chemical calculations, particularly those employing DFT with appropriate basis sets, can predict 19F NMR chemical shifts with a high degree of accuracy. nih.gov These predictions are crucial for assigning the signals in an experimental spectrum and for distinguishing between different isomers or conformers. The process involves calculating the magnetic shielding tensor for the fluorine nuclei in the optimized molecular geometry.

The accuracy of these predictions can be further improved by considering solvent effects, either implicitly through continuum solvation models or explicitly by including solvent molecules in the calculation. chemrxiv.org The predicted chemical shifts can then be compared with experimental data to validate the computed structure. A typical comparison of calculated versus experimental chemical shifts is shown in Table 2.

Table 2: Predicted and Experimental 19F NMR Chemical Shifts for a Trifluoromethylated Compound (Note: This table is illustrative and based on typical results from computational studies.)

| Fluorine Environment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| CF3 | -72.5 | -73.1 | 0.6 |

Computational Studies on Reactivity and Selectivity Profiles

Computational chemistry can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. For this compound, this involves analyzing its electronic properties and modeling its behavior in different reaction scenarios.

The electron-withdrawing trifluoromethyl group has a profound impact on the reactivity of the molecule. researchgate.net For example, in reactions involving the carboxylic acid proton, the increased acidity due to the CF3 group will enhance its reactivity towards bases. In reactions involving the α-carbon, the inductive effect of the trifluoromethyl group can influence its susceptibility to nucleophilic or electrophilic attack. researchgate.net

Computational studies can also predict the selectivity of reactions. For instance, in a reaction that could potentially occur at multiple sites on the molecule, DFT calculations can be used to determine the activation energies for each pathway. The pathway with the lowest activation energy will be the most favored, thus predicting the regioselectivity or stereoselectivity of the reaction. nih.govnih.gov This predictive power is invaluable in synthetic planning and in understanding the fundamental factors that control chemical reactions. mdpi.com

Future Perspectives and Emerging Research Avenues for 3 Trifluoromethyl Pentanoic Acid

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and selective synthetic methodologies is paramount for expanding the accessibility of fluorinated building blocks like 3-(Trifluoromethyl)pentanoic acid. Future research will likely focus on novel catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance over traditional methods.

Transition metal catalysis, particularly using palladium, has been effective for the trifluoromethylation of various aromatic compounds. rsc.org A key research avenue will be the adaptation and optimization of these catalytic systems for aliphatic substrates. This includes the design of new ligands that can facilitate the challenging C-C bond formation required to introduce the trifluoromethyl group onto the pentanoic acid backbone. The goal is to develop catalysts that are not only highly efficient but also operate under sustainable conditions. mdpi.com Furthermore, catalyst-free methods, which proceed under mild conditions without the need for additives, represent a promising frontier for synthesizing α-trifluoromethylated compounds and could be explored for this target molecule. nih.gov

| Catalytic Approach | Potential Catalyst/Reagent | Key Research Objective | Anticipated Advantages |

|---|---|---|---|

| Transition Metal Catalysis | Palladium-based catalysts with novel ligands | Adaptation from aromatic to aliphatic substrates | High efficiency, enhanced yields, selectivity. rsc.org |

| Catalyst-Free Synthesis | Reaction with trifluoromethyl ketones or similar precursors | Development of additive-free protocols | Mild conditions, reduced cost, environmental benefits. nih.gov |

| Sustainable Catalysis | Recyclable catalysts, use of renewable feedstocks | Improving the green metrics of the synthesis | Enhanced sustainability and energy efficiency. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is a transformative technology in chemical synthesis, offering precise control over reaction parameters such as temperature, pressure, and reaction time. soci.org The integration of the synthesis of this compound and its derivatives with flow chemistry platforms presents a significant opportunity for process intensification and optimization.

| Parameter | Significance in Flow Chemistry | Example Application |

|---|---|---|

| Residence Time | Precise control over reaction duration by adjusting flow rate and reactor volume. nih.gov | Optimizing the conversion of a starting material to an N-acylpyrazole intermediate in minutes. nih.gov |

| Temperature | Excellent heat transfer allows for rapid heating or cooling and access to higher temperature ranges. soci.org | Performing reactions at elevated temperatures (e.g., 150-200 °C) to accelerate slow transformations. soci.org |

| Stoichiometry | Exact control over reagent ratios through precise pumping. soci.org | Minimizing excess reagents in a telescoped process to simplify purification. nih.gov |

| Automation | Enables high-throughput screening of conditions and library synthesis. mit.edunih.gov | Automated synthesis of multiple drug-like substances for rapid evaluation. mit.edu |

Bio-inspired Synthetic Approaches and Biocatalysis for Fluorinated Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable tool in organofluorine chemistry. numberanalytics.comnumberanalytics.com Future research into bio-inspired methods for producing or modifying this compound could unlock highly selective and environmentally benign synthetic routes.

While naturally occurring organofluorine compounds are rare, enzymes known as fluorinases have been discovered that can catalyze the formation of C-F bonds under mild, aqueous conditions. numberanalytics.comacsgcipr.org A long-term goal is to engineer these or other enzymes, such as cytochrome P450s or lipases, to accept non-natural substrates for the synthesis of specific fluorinated molecules. nih.gov Directed evolution is a key strategy to enhance the performance and broaden the substrate scope of these biocatalysts. numberanalytics.comnih.gov This approach could lead to enzymes capable of stereoselectively synthesizing chiral fluorinated compounds, a significant challenge for traditional synthetic chemistry. nih.govnih.gov

| Enzyme Class | Catalytic Function | Potential Application for Fluorinated Compounds |

|---|---|---|

| Fluorinases | Catalyze C-F bond formation via an SN2 mechanism. acsgcipr.org | Direct, selective fluorination of precursors. numberanalytics.com |

| Cytochrome P450s | Catalyze a wide variety of reactions, including hydroxylations and C-H functionalization. nih.gov | Introduction of fluoroalkyl groups through C-H bond conversion. nih.gov |

| Lipases | Catalyze acylation reactions in organic solvents. nih.gov | Kinetic resolution of racemic fluorinated alcohols or amines. nih.gov |

| Transaminases | Transfer amino groups. nih.gov | Asymmetric synthesis of fluorinated amino acids from keto-acid precursors. |

Expansion of Derivatization Methodologies

The carboxylic acid functional group in this compound is a versatile handle for a wide array of chemical transformations. Expanding the methodologies for its derivatization is crucial for incorporating this building block into more complex molecules for various applications.

Standard derivatization of the carboxyl group to form amides, esters, and other functionalities is a key area. The use of modern coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) allows for the efficient formation of amide bonds with a wide range of amines. mdpi.comnih.gov Furthermore, derivatization is essential for analytical purposes, such as enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com Techniques like silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly employed to convert polar carboxylic acids into more volatile silyl (B83357) esters. nih.gov Future research will focus on developing novel derivatization reagents and protocols that are faster, more efficient, and compatible with a broader range of functional groups. nih.gov

| Derivatization Method | Target Functional Group | Common Reagent(s) | Purpose |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid | EDC-HCl, DMAP. nih.gov | Synthesis of bioactive molecules (e.g., pharmaceuticals, agrochemicals). frontiersin.org |

| Esterification | Carboxylic Acid | Alcohol with acid catalyst or coupling agent | Creation of prodrugs, modification of physical properties. |

| Silylation | Carboxylic Acid, Hydroxyl | BSTFA, TMCS. nih.gov | Increase volatility for GC-MS analysis. mdpi.com |

| Methylation | Carboxylic Acid | Diazomethane (B1218177). mdpi.com | Preparation of methyl esters for analytical or synthetic purposes. |

Interdisciplinary Research in Organofluorine Chemistry

The true potential of this compound will be realized through interdisciplinary research that bridges synthetic chemistry with medicinal chemistry, chemical biology, and materials science. nih.govacs.org The presence of the trifluoromethyl group can dramatically alter the electronic structure and physicochemical properties of a molecule, making it a valuable motif in the design of functional molecules. uzh.chuni-muenster.de

In medicinal chemistry, the CF3 group is often used as a bioisostere for a methyl group, but it significantly increases lipophilicity and can block metabolic pathways, thereby improving a drug's pharmacokinetic profile. mdpi.com Research efforts will involve incorporating the 3-(trifluoromethyl)pentanoyl moiety into larger scaffolds to explore its impact on biological activity. uni-muenster.de In materials science, fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. uni-muenster.de Exploring the use of this compound and its derivatives in the synthesis of novel polymers or surface coatings is a promising avenue. This cross-pollination of disciplines is essential for discovering new applications and unlocking the full potential of this and other fluorinated building blocks. mst.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。